N-Phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine
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Overview
Description
(2,4-Dihydroindeno[1,2-c]pyrazol-3-yl)phenylamine is a compound known for its potent kinase inhibition activity, particularly against the receptor tyrosine kinase of Platelet-Derived Growth Factor-BB (PDGF-BB). This compound has shown significant antiproliferative properties in various human tumor cell lines .
Preparation Methods
The synthesis of (2,4-dihydroindeno[1,2-c]pyrazol-3-yl)phenylamine involves several steps. One common synthetic route includes the reaction of 6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazole with phenylamine under specific conditions to yield the desired product . Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
(2,4-Dihydroindeno[1,2-c]pyrazol-3-yl)phenylamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(2,4-Dihydroindeno[1,2-c]pyrazol-3-yl)phenylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its kinase inhibition properties make it valuable in studying cell signaling pathways.
Industry: It is used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of receptor tyrosine kinases, such as PDGFR and c-Abl. By competing with ATP, it prevents the phosphorylation of these receptors, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
(2,4-Dihydroindeno[1,2-c]pyrazol-3-yl)phenylamine is unique due to its potent kinase inhibition activity and broad antiproliferative effects. Similar compounds include:
3-Fluoro-N-(6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazol-3-yl)phenylamine: Known for its similar kinase inhibition properties.
3-Pyridin-4-yl-2,4-dihydroindeno[1,2-c]pyrazole: Another compound with comparable biological activities.
These compounds share structural similarities but differ in their specific biological targets and activities.
Properties
CAS No. |
872872-12-3 |
---|---|
Molecular Formula |
C16H13N3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
N-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine |
InChI |
InChI=1S/C16H13N3/c1-2-7-12(8-3-1)17-16-14-10-11-6-4-5-9-13(11)15(14)18-19-16/h1-9H,10H2,(H2,17,18,19) |
InChI Key |
HXUODZKNCJWKGP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C(=NN3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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